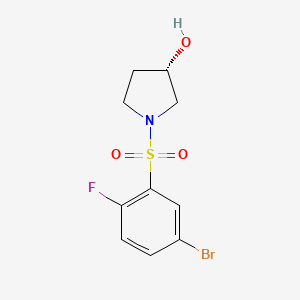![molecular formula C18H17FN2OS B6641759 2-[(2-Fluoro-4-pyridin-4-ylphenyl)methylamino]-1-thiophen-3-ylethanol](/img/structure/B6641759.png)
2-[(2-Fluoro-4-pyridin-4-ylphenyl)methylamino]-1-thiophen-3-ylethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-Fluoro-4-pyridin-4-ylphenyl)methylamino]-1-thiophen-3-ylethanol is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is also known as GSK-3 inhibitor and is primarily used for research purposes to study its mechanism of action and its effects on biochemical and physiological processes.
Mécanisme D'action
The mechanism of action of 2-[(2-Fluoro-4-pyridin-4-ylphenyl)methylamino]-1-thiophen-3-ylethanol involves the inhibition of GSK-3, which is a serine/threonine protein kinase that regulates several cellular processes. This compound binds to the ATP-binding site of GSK-3 and prevents its phosphorylation, which results in the inhibition of its activity. The inhibition of GSK-3 by this compound has been shown to have several downstream effects, including the activation of the Wnt signaling pathway, which is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects:
The inhibition of GSK-3 by this compound has several biochemical and physiological effects. This compound has been shown to have a neuroprotective effect in several in vitro and in vivo models of Alzheimer's disease by reducing the accumulation of β-amyloid plaques and tau protein phosphorylation. Additionally, this compound has been found to have an anti-inflammatory effect by inhibiting the production of pro-inflammatory cytokines. Furthermore, this compound has been shown to have a potential role in the treatment of diabetes by improving insulin sensitivity and reducing blood glucose levels.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-[(2-Fluoro-4-pyridin-4-ylphenyl)methylamino]-1-thiophen-3-ylethanol in lab experiments is its selectivity towards GSK-3, which allows for the study of its specific effects on cellular processes. Additionally, this compound has a high potency and can be used at low concentrations, which reduces the risk of non-specific effects. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and dosage control.
Orientations Futures
There are several future directions for the research on 2-[(2-Fluoro-4-pyridin-4-ylphenyl)methylamino]-1-thiophen-3-ylethanol. One potential direction is the study of its effects on other cellular processes and its potential therapeutic applications in other diseases. Additionally, the development of more potent and selective inhibitors of GSK-3 could lead to the development of more effective treatments for diseases such as Alzheimer's disease and diabetes. Finally, the use of this compound in combination with other drugs could lead to synergistic effects and improved therapeutic outcomes.
Méthodes De Synthèse
The synthesis of 2-[(2-Fluoro-4-pyridin-4-ylphenyl)methylamino]-1-thiophen-3-ylethanol is a multistep process that involves the use of several reagents and solvents. The most common method for synthesizing this compound involves the use of a palladium-catalyzed coupling reaction between 2-fluoro-4-iodoaniline and 2-(thiophen-3-yl) acetonitrile. The resulting intermediate is then reduced using lithium aluminum hydride to obtain the final product.
Applications De Recherche Scientifique
2-[(2-Fluoro-4-pyridin-4-ylphenyl)methylamino]-1-thiophen-3-ylethanol is primarily used for research purposes to study its potential therapeutic applications. This compound has been found to be a potent inhibitor of glycogen synthase kinase-3 (GSK-3), which is a key enzyme involved in several cellular processes, including cell growth, differentiation, and apoptosis. The inhibition of GSK-3 by this compound has been shown to have potential therapeutic applications in several diseases, including Alzheimer's disease, bipolar disorder, and diabetes.
Propriétés
IUPAC Name |
2-[(2-fluoro-4-pyridin-4-ylphenyl)methylamino]-1-thiophen-3-ylethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2OS/c19-17-9-14(13-3-6-20-7-4-13)1-2-15(17)10-21-11-18(22)16-5-8-23-12-16/h1-9,12,18,21-22H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMNFTVWJXPKQMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=NC=C2)F)CNCC(C3=CSC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(2-chlorophenyl)-2-hydroxyethyl]-5-methylthiophene-2-sulfonamide](/img/structure/B6641696.png)
![2-bromo-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]benzenesulfonamide](/img/structure/B6641702.png)
![N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-4-methyl-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B6641704.png)
![2-bromo-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-4-methylbenzenesulfonamide](/img/structure/B6641712.png)
![3,4,5-trifluoro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]benzenesulfonamide](/img/structure/B6641714.png)
![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-5-[3-(trifluoromethyl)phenyl]pyrrolidin-3-ol](/img/structure/B6641722.png)
![3-[2-(2,5-difluorophenyl)-4-hydroxypyrrolidin-1-yl]-N-ethyl-N-methylpropanamide](/img/structure/B6641737.png)
![1-[(5-Chloro-1,3-dimethylpyrazol-4-yl)methyl]-5-(2,5-difluorophenyl)pyrrolidin-3-ol](/img/structure/B6641743.png)
![4-[[2-(2,5-difluorophenyl)-4-hydroxypyrrolidin-1-yl]methyl]-N-methylbenzamide](/img/structure/B6641744.png)
![5-(2,5-Difluorophenyl)-1-[(1,5-dimethylpyrazol-4-yl)methyl]pyrrolidin-3-ol](/img/structure/B6641752.png)
![1-[[(3,5-Dimethyl-1,2-oxazol-4-yl)methylamino]methyl]-2,3-dihydroinden-1-ol](/img/structure/B6641766.png)
![1-[[(1-Benzylpyrazol-4-yl)methylamino]methyl]-2,3-dihydroinden-1-ol](/img/structure/B6641773.png)
![1-[[(2-Methylpyridin-3-yl)methylamino]methyl]-2,3-dihydroinden-1-ol](/img/structure/B6641776.png)